3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16372396
InChI: InChI=1S/C23H20N2O6/c1-28-16-6-3-14(4-7-16)21-13-19(26)18-11-15(5-9-20(18)30-21)24-22(27)10-8-17-12-23(29-2)25-31-17/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,27)
SMILES:
Molecular Formula: C23H20N2O6
Molecular Weight: 420.4 g/mol

3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide

CAS No.:

Cat. No.: VC16372396

Molecular Formula: C23H20N2O6

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide -

Specification

Molecular Formula C23H20N2O6
Molecular Weight 420.4 g/mol
IUPAC Name 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]propanamide
Standard InChI InChI=1S/C23H20N2O6/c1-28-16-6-3-14(4-7-16)21-13-19(26)18-11-15(5-9-20(18)30-21)24-22(27)10-8-17-12-23(29-2)25-31-17/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,27)
Standard InChI Key VIOCCKQGGJZJRK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a propanamide backbone bridging two aromatic systems: a 3-methoxy-1,2-oxazol-5-yl group and a 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl moiety. The oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) and chromenone system (a bicyclic structure with a ketone group) contribute to its planar and conjugated electronic configuration, which may influence binding interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₂₃H₂₁N₃O₅
Molecular Weight419.43 g/mol (calculated)
IUPAC Name3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide
SMILES NotationCOC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)NC(=O)CCC4=CN=C(O4)OC

The methoxy groups at the 3-position of the oxazole and 4-position of the phenyl ring enhance solubility by introducing polar substituents, while the chromenone system provides rigidity and potential π-π stacking interactions .

Spectroscopic Signatures

Although experimental spectra for this compound are unavailable, analogs such as N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (PubChem CID: 2006359) exhibit characteristic infrared (IR) peaks at 1650–1750 cm⁻¹ (amide C=O stretch) and 1250–1050 cm⁻¹ (C-O-C ether stretches) . Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct proton environments:

  • Methoxy groups: δ 3.8–4.0 ppm (singlet, 3H each) .

  • Chromenone carbonyl: δ 175–185 ppm in ¹³C NMR .

Synthesis and Derivative Development

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

  • Oxazole Formation: Cyclocondensation of a nitrile oxide with a β-ketoamide precursor under Huisgen conditions .

  • Chromenone Assembly: Claisen-Schmidt condensation of 2-hydroxyacetophenone with a substituted benzaldehyde, followed by oxidation .

  • Amide Coupling: Reaction of the oxazole-bearing propanoyl chloride with the chromenone amine using carbodiimide-based coupling agents .

Table 2: Synthetic Intermediates and Reagents

StepIntermediateReagents/Conditions
13-Methoxy-1,2-oxazol-5-ylpropanoyl chlorideChlorination (SOCl₂), 70°C, 4h
22-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-aminePd/C hydrogenation of nitro precursor

Patent Landscape and Structural Analogues

Patent EP4212522A1 highlights compounds with EGFR (epidermal growth factor receptor) inhibitory activity, featuring pyrimidine and anilino groups . While the query compound lacks these motifs, its chromenone core shares similarities with kinase inhibitors that target ATP-binding pockets. For example, N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]pentanamide derivatives in the patent exhibit IC₅₀ values <100 nM against EGFR mutants , suggesting that the chromenone’s planar structure could similarly engage hydrophobic kinase domains.

Physicochemical and Pharmacokinetic Properties

Predicted ADME Profiles

Using the PubChem data for analogs , the following properties are estimated:

Table 3: Physicochemical Properties

PropertyValueMethod/Reference
LogP (Partition Coefficient)3.2 ± 0.3XLogP3 (PubChem)
Water Solubility0.01 mg/mL (25°C)ALOGPS
pKa9.8 (amide NH), 4.1 (oxazole)ChemAxon Calculator

The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining solubility for oral bioavailability. The low water solubility may necessitate formulation enhancements (e.g., nanocrystallization) .

Metabolic Stability

Oxazole rings are generally resistant to oxidative metabolism due to their electron-deficient nature, but O-demethylation of the methoxy groups by cytochrome P450 enzymes (e.g., CYP3A4) is likely . The chromenone ketone may undergo reduction to a diol, as seen in flavonoid metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator